

# Synergistic Potential of AB8939 and Venetoclax: A Comparative Guide for Researchers

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#### For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of the novel microtubule destabilizer **AB8939** in combination with the BCL-2 inhibitor venetoclax, with a focus on its potential in treating Acute Myeloid Leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of preclinical and early clinical findings.

## **Executive Summary**

The combination of **AB8939** and venetoclax represents a promising therapeutic strategy for AML, particularly in relapsed or refractory settings. The distinct and complementary mechanisms of action of these two agents provide a strong rationale for their combined use. Preclinical data has demonstrated an additive anti-leukemic effect, and early clinical findings from the Phase I/II AB18001 trial have shown encouraging responses in heavily pre-treated AML patients, including those who have previously progressed on venetoclax.

## Mechanisms of Action: A Dual-Pronged Attack on AML

AB8939: Targeting Cell Division and Cancer Stem Cells

AB8939 is a novel small molecule with a dual mechanism of action:



- Microtubule Destabilization: AB8939 binds to tubulin, leading to the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] A key advantage of AB8939 is its ability to circumvent multidrug resistance mechanisms, such as P-glycoprotein (Pgp) efflux pumps, that often limit the efficacy of other microtubule-targeting agents.[2]
- Aldehyde Dehydrogenase (ALDH) Inhibition: AB8939 also inhibits ALDH, an enzyme associated with cancer stem cells (CSCs).[1][3][4] CSCs are a subpopulation of tumor cells believed to be responsible for therapy resistance and relapse. By targeting ALDH, AB8939 has the potential to eradicate these resilient cells.[3][5]

Venetoclax: Restoring Apoptosis

Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[6] In many hematological malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade programmed cell death. Venetoclax binds to the BH3 domain of BCL-2, displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[6][7] Resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, such as MCL-1.[7]

#### The Rationale for Combination Therapy

The combination of **AB8939** and venetoclax is predicated on the principle of synergistic or additive effects stemming from their distinct and complementary mechanisms of action.[3] The pro-apoptotic pressure induced by **AB8939**'s disruption of microtubule function is expected to be amplified by venetoclax's simultaneous inhibition of the BCL-2-mediated survival pathway. Furthermore, **AB8939**'s targeting of ALDH-positive cancer stem cells addresses a critical mechanism of resistance and relapse that may not be adequately addressed by venetoclax alone. This multi-faceted attack on AML cells, targeting both the bulk tumor population and the resilient cancer stem cell compartment, holds the promise of deeper and more durable responses. Encouragingly, the combination is also anticipated to have a manageable safety profile with low hematologic toxicity.[3]

#### **Preclinical Evidence of Synergy**



Animal studies utilizing patient-derived xenograft (PDX) models of AML have provided the foundational evidence for the combination's efficacy.

Model	Treatment	Observed Effect	Reference
MECOM-grafted PDX mice	AB8939 + Venetoclax	Additive effect, increased survival	[3]
Human PDX AML mice	AB8939	Eradication of Leukemia Cancer Stem Cells	[3]
Cytarabine-refractory AML PDX mice	AB8939 + Cytarabine	Synergistic response	[8]

These preclinical findings demonstrate that the combination of **AB8939** with standard-of-care agents, including venetoclax, can lead to enhanced anti-leukemic activity.

## **Clinical Data: Early Signs of Efficacy**

The ongoing Phase I/II clinical trial (AB18001; NCT05211570) is evaluating the safety and efficacy of **AB8939** as a monotherapy and in combination with other agents, including venetoclax, in patients with relapsed or refractory AML and myelodysplastic syndrome (MDS). [9][10][11][12]

Initial data from the first three patients treated with the **AB8939** and venetoclax combination have been reported:



Metric	Result	Patient Population	Reference
Disease Control Rate	100% (3/3)	3rd or 4th line relapsed/refractory AML	[13]
Partial Response Rate	100% (3/3)	3rd or 4th line relapsed/refractory AML	[13]
Complete Remission	1 patient	3rd or 4th line relapsed/refractory AML	[13]

Notably, two of these three patients had previously progressed on venetoclax-based therapies, suggesting that the addition of **AB8939** may overcome resistance to BCL-2 inhibition.[13] The combination has been reported to be well-tolerated with low hematological toxicity.[13]

#### **Experimental Protocols**

Detailed protocols for the specific preclinical studies on the **AB8939** and venetoclax combination are not publicly available. However, based on standard methodologies, representative protocols are provided below.

Cell Viability and Synergy Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of AB8939 and venetoclax as single agents and to assess the synergistic, additive, or antagonistic effects of their combination in AML cell lines.
- Methodology:
  - AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
  - Cells are treated with a dose-response matrix of AB8939 and venetoclax, both alone and in combination, for 48-72 hours.



- Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- IC50 values are calculated for each drug alone.
- The combination data is analyzed using the Chou-Talalay method to determine a
   Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect,</li>
   and CI > 1 indicates antagonism.

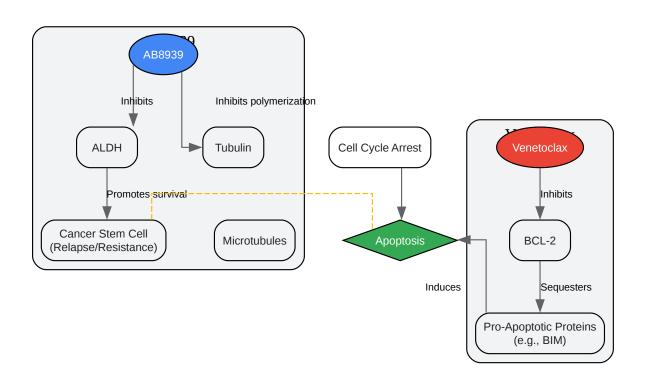
In Vivo Patient-Derived Xenograft (PDX) Model Studies

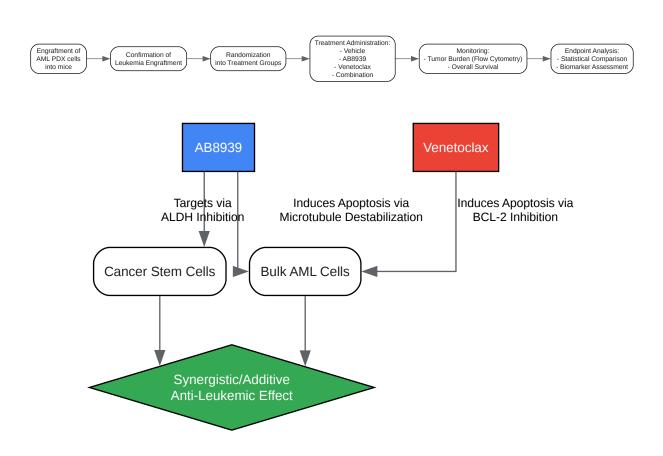
- Objective: To evaluate the in vivo efficacy of the AB8939 and venetoclax combination in a more clinically relevant model.
- · Methodology:
  - Immunocompromised mice (e.g., NSG mice) are engrafted with primary AML cells from patients.
  - Once leukemia is established (confirmed by flow cytometry of peripheral blood), mice are randomized into treatment groups: vehicle control, AB8939 alone, venetoclax alone, and the combination of AB8939 and venetoclax.
  - Drugs are administered according to a predetermined schedule and dosage.
  - Tumor burden is monitored regularly by assessing the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen.
  - Overall survival is monitored, and Kaplan-Meier survival curves are generated.
  - At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess apoptosis and other biomarkers.

#### Visualizing the Synergy

Signaling Pathway of AB8939 and Venetoclax Combination









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